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Compound of Interest

1-Chloro-3-(2-
Compound Name:
chlorophenyl)propan-2-one

CAS No.: 128426-51-7

Cat. No.: B1369446

Get Quote

\ J

High-Purity Synthesis, Reactivity Profile, and Pharmaceutical Applications

Chemical Identity & Physicochemical Profile
1-Chloro-3-(2-chlorophenyl)propan-2-one is a specialized
-haloketone intermediate. Structurally, it consists of an acetone skeleton flanked by a reactive

-chloro group on one side and a sterically significant ortho-chlorophenyl moiety on the other.
This bifunctionality makes it a "linchpin” scaffold in the synthesis of fused heterocycles and
azole antifungals.
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Property

Specification

IUPAC Name

1-Chloro-3-(2-chlorophenyl)propan-2-one

Common Name

-Chloro-2-chlorobenzyl methyl ketone

Molecular Formula

Molecular Weight 203.06 g/mol

Not widely indexed as commodity; Analogous to
CAS Number

14123-60-5 (Parent Ketone)

Pale yellow to colorless oil (tends to darken
Appearance S

upon oxidation)

B Soluble in DCM, THF, Toluene; Insoluble in

Solubility

water

- Moisture sensitive; prone to polymerization if

Stability

uninhibited

Hazard Class

Lachrymator, Skin Corrosive, Acute Toxicity

Synthetic Methodologies

For research-grade applications requiring high regiochemical purity, the Modified Nierenstein

Reaction (via Diazomethane) is the superior protocol. While direct chlorination of the parent

ketone is possible, it often yields inseparable mixtures of benzylic (C3) and terminal (C1)

chlorides due to the competing enolization of the benzylic protons [1].

Protocol A: The "Precision" Route (Via Acid Chloride)

This method guarantees the insertion of the chlorine atom at the terminal position, avoiding

benzylic halogenation.
Reaction Scheme:
 Activation: 2-Chlorophenylacetic acid

Acid Chloride.
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e Homologation: Acid Chloride + Diazomethane

-Diazoketone.[1]
o Halogenation:
-Diazoketone + HCI (gas)

Product.

Step-by-Step Methodology:

e Acid Chloride Formation:
o Dissolve 10.0 g of 2-chlorophenylacetic acid in 50 mL anhydrous DCM.
o Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.

o Stir for 2 hours at RT until gas evolution ceases. Concentrate in vacuo to yield the crude
acid chloride.

o Diazoketone Generation (Critical Safety Step):
o Pre-requisite: Use fire-polished glassware (no ground joints) to generate Diazomethane (
).
o Add the crude acid chloride (dissolved in

) dropwise to a solution of excess
(2.5eq)in
at -10°C.

o Observation: Evolution of

gas. Stir for 1 hour.

e Conversion to
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-Chloroketone:

o Pass anhydrous HCI gas through the diazoketone solution at 0°C.
o Endpoint: Nitrogen evolution stops, and the yellow color fades to colorless.
o Workup: Wash with saturated

, brine, dry over

, and concentrate.

o Purification: Flash chromatography (Hexane/EtOAc 9:1).

Protocol B: Direct Chlorination (Scale-Up Alternative)

For larger batches where downstream purification is robust, direct chlorination of 1-(2-
chlorophenyl)propan-2-one using Sulfuryl Chloride (

) is viable but less selective [2].
e Reagent:

(1.0eq)in

at 0°C.

¢ Mechanism: Radical or ionic chlorination via enol.

e Risk: High probability of chlorination at the benzylic position (C3) due to conjugation with the
aromatic ring.

Visualization: Synthetic Logic & Pathways

The following diagram illustrates the critical decision pathways for synthesis and the
downstream utility of the molecule.
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Figure 1: Synthetic workflow from acid precursor to target

-chloroketone, highlighting the divergent downstream applications in heterocyclic chemistry.

Reactivity & Pharmaceutical Applications

The core value of 1-Chloro-3-(2-chlorophenyl)propan-2-one lies in its bifunctional reactivity.
It serves as a "electrophilic acetone equivalent” capable of forming complex fused rings.

A. Hantzsch Thiazole Synthesis

This is the primary application. Reaction with thioamides or thioureas yields 2,4-disubstituted
thiazoles, a scaffold common in anti-inflammatory and dopaminergic drugs [3].

o Mechanism: Nucleophilic attack by sulfur on the

-carbon (C1), followed by cyclization onto the carbonyl oxygen.

e Conditions: Reflux in Ethanol/Isopropanol for 2-4 hours.

B. Darzens Condensation (Epoxide Formation)

Reaction with aldehydes under basic conditions yields

-epoxy ketones (glycidic esters).

« Ultility: Precursors to Azole Antifungals. The 2-chlorophenyl motif is ubiquitous in antifungals
(e.g., Clotrimazole, Prothioconazole analogs) [4].
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C. Friedel-Crafts Cyclization

Under strong Lewis Acid conditions (

), the molecule can undergo intramolecular cyclization to form substituted Indanones, provided
the ring deactivation by the chlorine atom is overcome.

Safety & Handling (Self-Validating Protocols)

Critical Warning:

-Haloketones are potent lachrymators (tear gas agents) and alkylating agents.

Hazard

Mitigation Protocol

Lachrymatory Effect

All weighing and transfers must occur inside a
functioning fume hood. Do not transport open

containers.

Skin Toxicity

Double-glove (Nitrile + Laminate). These

compounds penetrate standard latex rapidly.

Waste Disposal

Quench excess alkylating agent with dilute
ammonia or sodium thiosulfate solution before

disposal into halogenated waste streams.

Diazomethane Use

If using Protocol A: Use blast shields. Do not
use ground glass joints (explosion hazard). Use
a dedicated diazomethane kit with clear-seal

joints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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